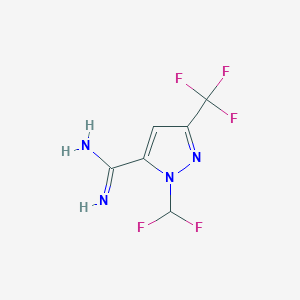

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

説明

The compound “4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring and a furan ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the boronic esters are often used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用

Synthesis of Hantzsch 1,4-Dihydropyridines

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: is utilized in the synthesis of Hantzsch 1,4-dihydropyridines (1,4-DHPs), which are biologically active compounds found in nature. These compounds serve as key starting materials for synthesizing various classes of biologically and pharmacologically active compounds. They are known for their roles as calcium channel blockers, anti-inflammatory agents, antiviral, antitumor, anticancer, and analgesic activities. Additionally, 1,4-DHP derivatives are used as hepatoprotective and antidiabetic agents in treating cardiovascular diseases .

Catalytic Protodeboronation

The compound is involved in the catalytic protodeboronation of pinacol boronic esters. This process is significant for formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis. The protodeboronation step is crucial for the synthesis of various organic compounds, including pharmaceuticals .

Asymmetric Synthesis

In asymmetric synthesis, 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine can be used as a starting material or intermediate. For example, it can be involved in the Ru-catalyzed asymmetric addition of phenylpropanal with boronic acids to access chiral alcohols, which are important in the production of enantiomerically pure pharmaceuticals .

Multicomponent Reactions

This compound can act as a component in multicomponent reactions (MCRs), which are highly valued for their efficiency and ability to generate complex molecules from simpler substances. MCRs are particularly useful in drug discovery and material science due to their convergent and atom-efficient nature .

Green Chemistry Applications

The molecule can be employed in green chemistry applications, where it acts as a catalyst or reactant in reactions that aim for less pollution, high yields, low cost, and the use of less toxic solvents. This aligns with the principles of green chemistry, which seeks to reduce the environmental impact of chemical processes .

Advanced Material Synthesis

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: may be used in the synthesis of advanced materials, such as nanocatalysts or functionalized magnetic nanoparticles. These materials have applications in various fields, including catalysis, environmental remediation, and the development of new sensors or electronic devices .

作用機序

特性

IUPAC Name |

4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5-3-4-7(13-5)8-6(2)9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOYYRFUJXFWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=C(C(=NN2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

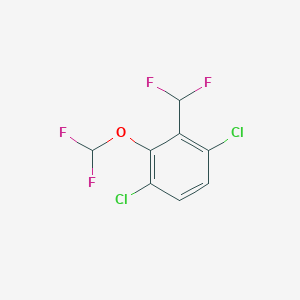

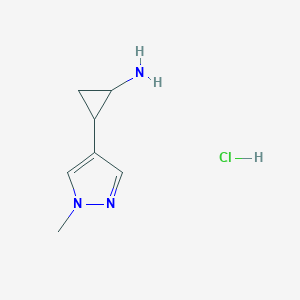

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)

![(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine](/img/structure/B1461127.png)

![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)